DL-Ppmp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

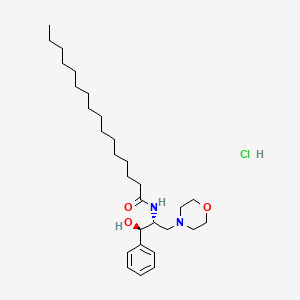

DL-Ppmp, also known as DL-phenylpiperazine, is a compound employed in various research contexts due to its role as an inhibitor of glucosylceramide synthase, the key enzyme involved in glycosphingolipid biosynthesis . It is useful for examining the impact of altered glycosphingolipid levels on cell membrane properties .

Aplicaciones Científicas De Investigación

Inhibitor of Glucosylceramide Synthase

DL-Ppmp is known to act as an inhibitor of glucosylceramide synthase . This enzyme plays a key role in glycosphingolipid biosynthesis . By inhibiting this enzyme, DL-Ppmp can affect the production of glycosphingolipids, which are important components of cell membranes and have roles in various cellular functions.

Research Tool in Cellular Mechanism Studies

In studies focusing on cellular mechanisms, DL-Ppmp is useful for examining the impact of altered glycosphingolipid levels on cell membrane properties . This can provide valuable insights into how changes in these lipid levels can affect cell function and health.

Growth Inhibition in Kidney Epithelial Cells

DL-Ppmp has been shown to induce a 70% reduction in cell growth in MDCK kidney epithelial cells in vitro at 20 µM . This suggests that DL-Ppmp could potentially be used in research related to kidney diseases or conditions that involve abnormal cell growth.

Inhibition of DNA Synthesis

DL-Ppmp significantly inhibits DNA synthesis at 3 µM in MDCK kidney epithelial cells . This property could make DL-Ppmp a useful tool in studies investigating DNA replication and cell division.

Potential Applications in Lipid Biochemistry Research

Given its role as a glucosylceramide synthetase inhibitor, DL-Ppmp could be used in lipid biochemistry research . It could help researchers understand the roles of different lipids in biological processes and diseases.

Sphingolipid Turnover Studies

DL-Ppmp could be used in studies focusing on sphingolipid turnover . Sphingolipids are a class of lipids that have roles in various cellular processes, including signal transmission and cell recognition. DL-Ppmp’s ability to affect the production of these lipids could make it a valuable tool in this area of research.

Mecanismo De Acción

Target of Action

DL-Ppmp, also known as D-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol, primarily targets Glucosylceramide Synthase (GCS) . GCS is an enzyme that plays a crucial role in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and have various cellular functions .

Mode of Action

DL-Ppmp acts as a potent inhibitor of GCS . It interacts with GCS and inhibits its activity, thereby modulating the levels of glycosphingolipids in the cell .

Biochemical Pathways

The inhibition of GCS by DL-Ppmp affects the sphingolipid metabolism and lipid signaling pathways . Sphingolipids are involved in various cellular processes, including cell signaling and membrane dynamics . By inhibiting GCS, DL-Ppmp can influence these processes by altering the levels of glycosphingolipids .

Result of Action

The inhibition of GCS by DL-Ppmp leads to a decrease in the synthesis of glycosphingolipids . This can have various molecular and cellular effects, depending on the specific roles of these lipids in different cellular processes .

Propiedades

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVAUBQYJOFWFY-ZHESDOBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Ppmp | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1148382.png)

![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)